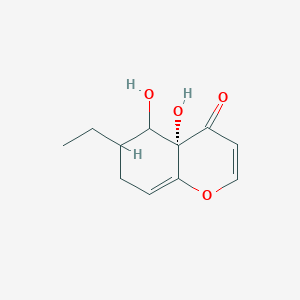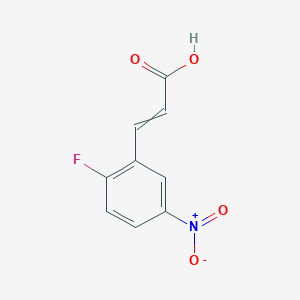
2-Fluoro-5-nitrocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, which is conjugated to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitrobenzene.
Formylation: The nitro compound is then subjected to a formylation reaction, often using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride), to introduce a formyl group at the 3-position, resulting in 3-(2-fluoro-5-nitrophenyl)propanal.
Oxidation: The aldehyde group in 3-(2-fluoro-5-nitrophenyl)propanal is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide, yielding 3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid.
Industrial Production Methods
Industrial production of 3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 3-(2-fluoro-5-aminophenyl)prop-2-enoic acid.
Substitution: 3-(2-hydroxy-5-nitrophenyl)prop-2-enoic acid.
Esterification: Methyl 3-(2-fluoro-5-nitrophenyl)prop-2-enoate.
Scientific Research Applications
3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and fluoro groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-5-nitrophenyl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(2-bromo-5-nitrophenyl)prop-2-enoic acid: Similar structure but with a bromine atom instead of a fluorine atom.
3-(2-iodo-5-nitrophenyl)prop-2-enoic acid: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid imparts unique properties such as increased electronegativity and stability compared to its chloro, bromo, and iodo analogs
Properties
Molecular Formula |
C9H6FNO4 |
|---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6FNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h1-5H,(H,12,13) |
InChI Key |
CQHVBNQUAFPJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)

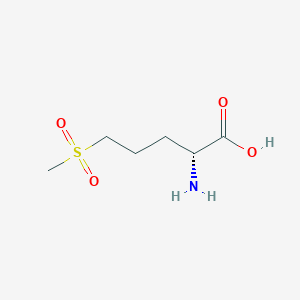
![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)
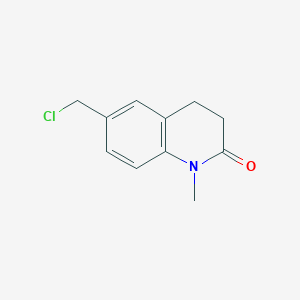
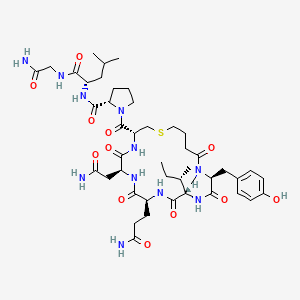
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)

![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)
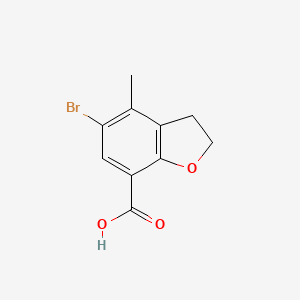
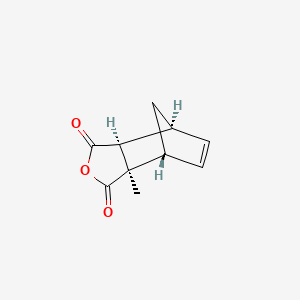
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
